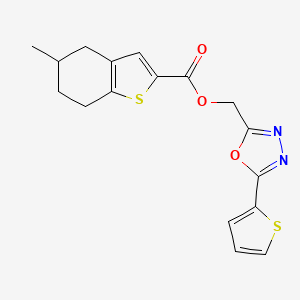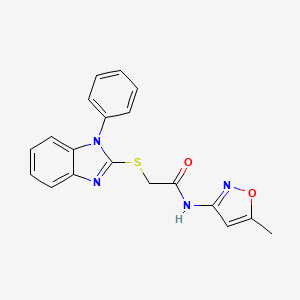![molecular formula C14H18N4O B7533899 Imidazo[1,2-a]pyrimidin-2-yl-(2-propan-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7533899.png)
Imidazo[1,2-a]pyrimidin-2-yl-(2-propan-2-ylpyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-a]pyrimidin-2-yl-(2-propan-2-ylpyrrolidin-1-yl)methanone, commonly known as IPMP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. IPMP is a small molecule that belongs to the class of imidazopyrimidines and has been shown to exhibit a range of biological activities.
作用機序
IPMP exerts its biological effects through its interaction with various molecular targets. It has been shown to bind to the active site of acetylcholinesterase, inhibiting its activity and increasing the levels of acetylcholine in the brain. IPMP has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism. This activation leads to an improvement in insulin sensitivity and a decrease in inflammation.
Biochemical and Physiological Effects:
IPMP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in these cells. IPMP has also been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, IPMP has been shown to improve glucose and lipid metabolism, leading to a decrease in insulin resistance and inflammation.
実験室実験の利点と制限
One advantage of IPMP is its versatility in terms of its potential therapeutic applications. It has been shown to exhibit a range of biological activities, making it a promising candidate for the treatment of various diseases. Another advantage is its synthetic accessibility, which allows for the production of IPMP in high yield and purity.
One limitation of IPMP is its potential toxicity. While IPMP has been shown to exhibit promising therapeutic properties, its toxicity profile has not been fully elucidated. Further studies are needed to determine the safety of IPMP and its potential side effects.
将来の方向性
There are several future directions for the research on IPMP. One direction is the development of IPMP derivatives with improved therapeutic properties and reduced toxicity. Another direction is the investigation of the potential use of IPMP in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of IPMP and its potential molecular targets.
合成法
The synthesis of IPMP involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of triethylamine. The resulting product is then reacted with 2-bromo-1-(2-propan-2-ylpyrrolidin-1-yl)ethanone to yield IPMP. This method has been optimized to produce IPMP in high yield and purity.
科学的研究の応用
IPMP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. Studies have also demonstrated its potential use as a treatment for Alzheimer's disease, Parkinson's disease, and epilepsy. IPMP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
特性
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-yl-(2-propan-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-10(2)12-5-3-8-18(12)13(19)11-9-17-7-4-6-15-14(17)16-11/h4,6-7,9-10,12H,3,5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHBCSQMMGXGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1C(=O)C2=CN3C=CC=NC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7533817.png)
![N-[[1-(dimethylamino)cyclohexyl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B7533827.png)

![N-[2-[[2-(methylamino)-2-oxoethyl]-propylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7533846.png)


![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B7533866.png)
![1-benzyl-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide](/img/structure/B7533874.png)
![1-Cyclohexyl-3-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]urea](/img/structure/B7533875.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7533877.png)
![2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylacetonitrile](/img/structure/B7533886.png)

![3-[(2,5-Dimethylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7533909.png)
